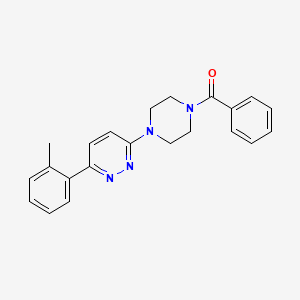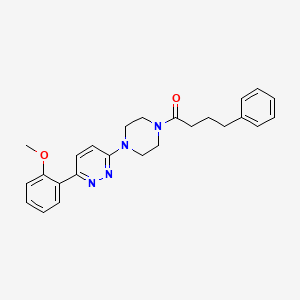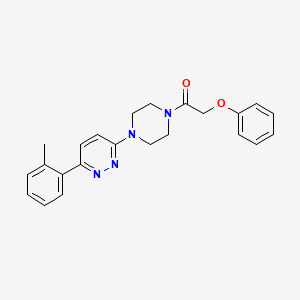
3-(4-benzoylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine
Overview
Description
3-(4-Benzoylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a benzoylpiperazine and a methylphenyl group
Mechanism of Action
Target of Action:
We know that it belongs to the pyridazinone class, which has been associated with a plethora of pharmacological activities . These activities span antimicrobial, anti-inflammatory, analgesic, antihypertensive, anticancer, and more. The compound’s specific target(s) likely contribute to these diverse effects.
- Inhibition of Calcium Ion Influx: Some pyridazinone derivatives inhibit calcium ion influx, which is crucial for platelet aggregation . This mechanism could impact cardiovascular health or other cellular processes.
- PDE-III Inhibition: The compound’s structure suggests potential phosphodiesterase type III (PDE-III) inhibition . PDE-III inhibitors affect cyclic nucleotide levels, influencing vascular smooth muscle tone and platelet function.
- Other Receptor Interactions: Given its phenyl and piperazine moieties, the compound might interact with adrenergic receptors or other cellular targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-benzoylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone.
Substitution with Benzoylpiperazine: The pyridazine core is then reacted with 4-benzoylpiperazine under nucleophilic substitution conditions. This step often requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide.
Introduction of the Methylphenyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzoylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the hydrogenation of the aromatic rings.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the pyridazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Hydrogenated aromatic rings.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
3-(4-Benzoylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Biological Studies: It is used in studies exploring its interaction with various biological targets, such as receptors and enzymes.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Benzylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine
- 3-(4-Benzoylpiperazin-1-yl)-6-phenylpyridazine
- 3-(4-Benzoylpiperazin-1-yl)-6-(2-chlorophenyl)pyridazine
Uniqueness
3-(4-Benzoylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine is unique due to the specific combination of the benzoylpiperazine and methylphenyl groups, which may confer distinct pharmacological properties compared to its analogs. The presence of the methyl group on the phenyl ring can influence the compound’s binding affinity and selectivity for certain biological targets.
Properties
IUPAC Name |
[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-17-7-5-6-10-19(17)20-11-12-21(24-23-20)25-13-15-26(16-14-25)22(27)18-8-3-2-4-9-18/h2-12H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWVBRFJGBYSQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile](/img/structure/B3203131.png)


![2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3203144.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B3203165.png)
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B3203170.png)
![2-(1H-indol-3-yl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxoacetamide](/img/structure/B3203171.png)



![N-(4-bromophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3203204.png)
![N-(4-bromo-3-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3203208.png)
![N-(4-bromophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3203209.png)
